Product packaging for 2-(4-Aminobenzenesulfonyl)acetonitrile(Cat. No.:CAS No. 797036-00-1)

2-(4-Aminobenzenesulfonyl)acetonitrile

Cat. No.: B2890718
CAS No.: 797036-00-1
M. Wt: 196.22
InChI Key: CRBXIHDJWSZJIB-UHFFFAOYSA-N
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Description

2-(4-Aminobenzenesulfonyl)acetonitrile is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.22. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2S B2890718 2-(4-Aminobenzenesulfonyl)acetonitrile CAS No. 797036-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBXIHDJWSZJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Functional Relevance of the 4 Aminobenzenesulfonyl Moiety in Organic Chemistry

The 4-aminobenzenesulfonyl group is a cornerstone of medicinal chemistry, most famously as the core structure of sulfonamide antibiotics, or "sulfa drugs." This moiety is considered a bioisostere of p-aminobenzoic acid (PABA), a critical nutrient for bacterial synthesis of folic acid. By mimicking PABA, sulfonamides competitively inhibit the dihydropteroate (B1496061) synthase enzyme, thereby halting bacterial growth. This foundational discovery opened the door to a vast array of antimicrobial agents. impactfactor.org

Beyond its antibacterial properties, the sulfonamide group is a key feature in drugs targeting a wide range of conditions. nih.gov Its derivatives are known to exhibit activities as carbonic anhydrase inhibitors (used in treating glaucoma), diuretics, anticonvulsants, and anti-inflammatory agents. nih.gov The chemical properties of the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor, and the geometric arrangement of the sulfonyl group, are crucial for its interaction with biological targets. nih.gov The amino group on the benzene (B151609) ring provides a critical handle for further chemical modification, allowing for the synthesis of large libraries of derivatives with tuned biological activities. echemcom.com

Significance of the Acetonitrile Group As a Chemical Handle and Synthon

The acetonitrile (B52724) group (–CH₂CN) is a highly valuable functional group in organic synthesis. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. Acetonitrile is a versatile C₂-synthon, meaning it can be used to introduce a two-carbon fragment into a molecule.

The utility of the acetonitrile group stems from several key chemical properties:

Acidity of the α-protons: The protons on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic. This allows for deprotonation by a suitable base to form a carbanion, which is a potent nucleophile. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions.

Reactivity of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. rsc.org This versatility allows for the conversion of the acetonitrile group into other important functional groups.

Role in Heterocyclic Synthesis: The acetonitrile group is a common building block for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Current Research Landscape and Emerging Areas for Compounds Incorporating Sulfonamide and Acetonitrile Functionalities

De Novo Synthesis Approaches to the Core this compound Structure

The direct synthesis of this compound can be achieved through a convergent strategy that brings together the two key fragments of the molecule: the 4-aminobenzenesulfonyl moiety and the acetonitrile (B52724) unit. This typically involves the formation of the crucial carbon-sulfur bond.

A primary route for the synthesis of the target molecule involves the coupling of a suitable 4-aminobenzenesulfonyl derivative with an acetonitrile synthon. A common and effective method for this transformation is the reaction of a sulfonyl chloride with the carbanion of acetonitrile.

To prevent undesirable side reactions with the amino group, it is often protected during the synthesis. A common protecting group for anilines is the acetyl group. The synthesis, therefore, commences with 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with a salt of acetonitrile, such as sodioacetonitrile, which can be generated by treating acetonitrile with a strong base like sodium hydride or sodium amide. The nucleophilic cyanomethyl carbanion attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the C-S bond.

The resulting product is 2-(4-acetamidobenzenesulfonyl)acetonitrile. The final step in this sequence is the deprotection of the amino group. This is typically achieved by acid- or base-catalyzed hydrolysis of the acetamido group. For instance, heating the intermediate with aqueous hydrochloric acid removes the acetyl group, yielding the desired this compound. scholarsresearchlibrary.com

Table 1: Key Reactions in the De Novo Synthesis of this compound

StepReactantsReagents/ConditionsProduct
ProtectionAniline (B41778)Acetic anhydride (B1165640)Acetanilide
ChlorosulfonationAcetanilideChlorosulfonic acid4-Acetamidobenzenesulfonyl chloride
Coupling4-Acetamidobenzenesulfonyl chloride, AcetonitrileStrong base (e.g., NaH)2-(4-Acetamidobenzenesulfonyl)acetonitrile
Deprotection2-(4-Acetamidobenzenesulfonyl)acetonitrileAqueous acid (e.g., HCl), heatThis compound

An alternative de novo approach involves introducing the amino group at a later stage of the synthesis. This can be achieved by starting with a precursor that already contains the sulfonylacetonitrile framework but has a functional group that can be converted to an amino group.

A common strategy is to begin with a nitro-substituted aryl sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride. This compound can be coupled with acetonitrile under similar conditions as described above to yield 2-(4-nitrobenzenesulfonyl)acetonitrile. The nitro group can then be reduced to an amino group. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2 over Pd/C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This method avoids the need for a protection-deprotection sequence for the amino group.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key building blocks. These include appropriately functionalized benzenesulfonyl chlorides and the reactive form of acetonitrile.

The most common precursor for the 4-aminobenzenesulfonyl moiety is 4-aminobenzenesulfonyl chloride or its protected form. Direct chlorosulfonation of aniline is generally not feasible due to the high reactivity of the amino group, which can lead to side reactions and polymerization under the harsh conditions of chlorosulfonation. chegg.com

Therefore, the amino group is typically protected before the chlorosulfonation step. A widely used method involves the acetylation of aniline with acetic anhydride to form acetanilide. wisc.edu Acetanilide is then treated with an excess of chlorosulfonic acid. orgsyn.orgmercer.eduasiapharmaceutics.info The acetamido group is an ortho-, para-director, and due to steric hindrance, the bulky chlorosulfonyl group is predominantly introduced at the para position. The reaction is typically carried out at a controlled temperature and evolves hydrogen chloride gas. mercer.edu After the reaction is complete, the mixture is carefully poured onto ice to quench the excess chlorosulfonic acid and precipitate the product, 4-acetamidobenzenesulfonyl chloride. orgsyn.org This intermediate is a stable, crystalline solid that can be purified by recrystallization. orgsyn.org

Table 2: Summary of 4-Acetamidobenzenesulfonyl Chloride Preparation

ReactantReagentKey ConditionsProductYield
AcetanilideChlorosulfonic acidGradual addition, controlled temperature (e.g., 12-15°C), followed by heating (e.g., 60°C)4-Acetamidobenzenesulfonyl chloride77-81%

Acetonitrile serves as the source of the cyanomethyl group in the synthesis. mdpi.com To act as a nucleophile, acetonitrile must be deprotonated at the α-carbon. The protons on the methyl group of acetonitrile are weakly acidic (pKa ≈ 31.3 in DMSO) and require a strong base for removal. mdpi.com Common bases used for this purpose include sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA). The resulting cyanomethyl carbanion is a potent nucleophile that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com

In the context of synthesizing this compound, the in situ generated acetonitrile carbanion is reacted directly with the sulfonyl chloride derivative. The efficiency of this reaction depends on factors such as the choice of solvent, temperature, and the specific base used.

Targeted Synthesis of this compound Analogues and Derivatives

The synthetic methodologies described above can be adapted to produce a variety of analogues and derivatives of this compound. These modifications can be introduced by altering the starting materials.

For instance, by starting with substituted anilines, a range of ring-substituted analogues can be prepared. For example, using a substituted aniline in the initial acetylation and subsequent chlorosulfonation would lead to a correspondingly substituted 4-aminobenzenesulfonyl chloride precursor.

Derivatives can also be synthesized by modifying the acetonitrile component. The use of substituted acetonitriles in the coupling reaction would result in analogues with substitution at the α-position of the nitrile group.

Furthermore, the amino group of the final product can be further functionalized to create a wide array of N-substituted derivatives. For example, the synthesis of the anti-inflammatory drug celecoxib (B62257) involves the reaction of 4-hydrazinylbenzenesulfonamide (B1582950) with a diketone. orgsyn.org The precursor, 4-hydrazinylbenzenesulfonamide, is synthesized from sulfanilamide (B372717) (4-aminobenzenesulfonamide), highlighting the utility of 4-aminobenzenesulfonyl compounds as intermediates in the synthesis of more complex molecules. wisc.edu

Sulfonamide Derivative Synthesis via Amidation Reactions

The most conventional and widely employed method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. researchgate.net This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis due to its simplicity and general effectiveness. researchgate.net The process involves the amine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine reactant. researchgate.net

Modern approaches have sought to improve upon this classic method. One strategy involves a one-pot synthesis that generates sulfonamides from aromatic carboxylic acids and amines, bypassing the need for pre-functionalized sulfonyl chlorides. nih.gov This method utilizes copper ligand-to-metal charge transfer (LMCT) to convert the aromatic acid into a sulfonyl chloride in situ, which then readily reacts with an amine to form the desired sulfonamide. nih.gov This approach is advantageous as it starts with readily available materials and expands the diversity of accessible sulfonamide analogues. nih.gov

Furthermore, transition metal-free methods have been developed. For instance, N-chlorosuccinimide (NCS) and a tetrabutylammonium (B224687) chloride-water system in acetonitrile can be used to generate the sulfonyl chloride in situ from thiols, which then react with an amine. researchgate.net Another approach uses trichloroisocyanuric acid (TCCA) and benzyltrimethylammonium (B79724) chloride in water to produce high-purity chlorine in an aprotic solvent like acetonitrile, facilitating the reaction. researchgate.net These modified methods often result in excellent yields, utilize inexpensive reagents, and allow for a clean and easy workup. researchgate.net

Table 1: Comparison of Catalytic Systems for Sulfonamide Synthesis
Catalyst/Reagent SystemReactantsKey FeaturesReference
Copper (LMCT)Aromatic Carboxylic Acids, AminesOne-pot synthesis; avoids pre-functionalization. nih.gov
MNPs‐AHBA‐CuSulfonyl Chlorides, Aromatic AminesMagnetic nanoparticle catalyst, reusable, high efficiency. jsynthchem.com
NCS/Tetrabutylammonium ChlorideThiols, AminesTransition metal-free; excellent yields; fast reaction. researchgate.net
Trichloroisocyanuric acid (TCCA)Thiols, AminesProvides high purity chlorine for in situ sulfonyl chloride formation. researchgate.net

Heterocyclic Ring Formation Utilizing this compound Moieties

The functional groups within this compound—namely the activated methylene (B1212753) group adjacent to the sulfonyl and nitrile groups, the nitrile group itself, and the aromatic amino group—make it a versatile precursor for synthesizing a variety of heterocyclic compounds. researchgate.netresearchgate.net The activated methylene protons can be easily removed by a base, creating a potent nucleophile for subsequent reactions.

One common strategy involves multicomponent reactions. For example, compounds containing a benzenesulfonylacetonitrile moiety can react with aromatic aldehydes and a C-H acid like 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one in the presence of a catalyst to form complex pyrano[3,2-b]pyran-4(8H)-one derivatives. researchgate.net Similarly, the reaction of aryl aldehydes, malononitrile (B47326), and barbituric acid is a common approach to synthesize heterocycles with a pyrano[2,3-d]pyrimidine core. nih.gov The mechanism for these reactions often involves an initial Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclocondensation. nih.govmdpi.com

Enaminonitriles, which can be derived from acetonitriles, are key intermediates for synthesizing a wide range of heterocycles, including pyridines, pyrimidines, pyrazoles, and isoxazoles. researchgate.netresearchgate.net For instance, β-aminocrotononitrile can react with cyanothioacetamide or malononitrile to yield polysubstituted pyridines, which serve as precursors for bicyclic and polycyclic systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. researchgate.net

Michael-like Addition and Intramolecular C-C Coupling Strategies for Derivatives

The Michael addition is a crucial C-C bond-forming reaction that features prominently in the derivatization of sulfonylacetonitrile compounds. researchgate.net The acidic nature of the α-methylene protons in this compound allows for the formation of a stabilized carbanion (a Michael donor) in the presence of a base. researchgate.net This nucleophile can then undergo a conjugate addition to a Michael acceptor, such as an α,β-unsaturated carbonyl compound or acrylonitrile (B1666552). researchgate.netnih.gov

A representative reaction is the condensation of an aryl acetonitrile with acrylonitrile to construct an α-amino-β-cyano cyclohexene (B86901) skeleton. nih.gov The proposed mechanism involves a base-catalyzed nucleophilic attack of the deprotonated aryl acetonitrile onto one molecule of acrylonitrile, followed by a second Michael addition to another acrylonitrile molecule. The resulting intermediate then undergoes an intramolecular condensation to form the cyclohexene ring. nih.gov

Intramolecular Michael reactions have also been developed, often catalyzed by N-heterocyclic carbenes (NHCs). nih.gov In these reactions, the NHC catalyst reacts with an α,β-unsaturated aldehyde to generate a reactive enol intermediate. This intermediate then undergoes an intramolecular conjugate addition to a pendant acceptor group within the same molecule, leading to the formation of cyclic dicarbonyl compounds with high diastereo- and enantioselectivity. nih.gov Tandem strategies combining Michael addition with other reactions, such as azidation and intramolecular cyclization, have been developed electrochemically to synthesize imidazole (B134444) derivatives. rsc.org

Palladium-Catalyzed Transformations for Advanced Architectures

Palladium catalysis offers powerful tools for creating advanced molecular architectures from simpler precursors. These transformations enable the formation of C-C and C-N bonds with high efficiency and selectivity. While direct palladium-catalyzed reactions on this compound are not extensively detailed in the provided context, related transformations highlight the potential pathways.

One relevant application is the palladium-catalyzed synthesis of nitriles from amides, which can be seen as a "water shuffling" process between an amide and acetonitrile. nih.gov This reaction is facilitated by an acetate (B1210297) salt and demonstrates the utility of palladium in activating and transforming nitrile-related functional groups. nih.gov

More complex transformations involve multicomponent carbonylative synthesis. For example, 2-propargyl-1,3-dicarbonyl compounds can be carbonylated using a PdI₂/KI catalytic system in the presence of an amine. nih.gov This process occurs through a Csp-H activation, oxidative monoamincarbonylation to form a 2-ynamide intermediate, followed by an intramolecular conjugate addition and isomerization to yield 2-(4-acylfuran-2-yl)acetamides. nih.gov Such strategies could be adapted to derivatives of this compound to construct highly functionalized furan (B31954) rings or other complex heterocyclic systems.

Optimization of Reaction Conditions and Synthetic Efficiency

The success of a synthetic route is critically dependent on the optimization of reaction conditions. Factors such as the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction duration can profoundly influence the yield, purity, and even the chemical structure of the final product.

Solvent Selection and Its Impact on Reaction Outcomes and Yields

The solvent is not merely an inert medium but an active participant that can influence reaction rates and mechanisms. In sulfonamide synthesis, the choice of solvent is critical. The solvolysis of sulfonyl chlorides has been studied in various hydroxylic solvents, including fluoroalcohols, to understand the reaction mechanism, which is often a concerted Sₙ2 process. mdpi.comresearchgate.net

In catalyst-driven reactions, the solvent can be essential for catalyst performance and product yield. For the synthesis of sulfonamides using a magnetic nanoparticle-supported copper catalyst (MNPs‐AHBA‐Cu), polyethylene (B3416737) glycol (PEG) was identified as the optimal solvent, leading to a 95% yield in the sulfonylation of aniline with p-chlorobenzenesulfonyl chloride. jsynthchem.com Acetonitrile is frequently used not only as a solvent but also as a reactant. mdpi.com Its high polarity is conducive to dissociating ion pairs, and it can serve as a source for cyanomethyl or amide groups in various transformations, including electrochemical C-H amidation reactions. mdpi.comnih.gov In some multicomponent reactions, water is employed as a green solvent, promoting reactions like the synthesis of pyranopyrazole derivatives. mdpi.com The choice of solvent can also be pivotal in directing reaction pathways; for instance, in reactions involving arynes and imines, using acetonitrile as the solvent leads to the formation of β-aminonitriles, a product of a three-component reaction. researchgate.net

Table 2: Effect of Solvent on Reaction Yield and Outcome
Reaction TypeSolventObservation/OutcomeReference
Sulfonamide SynthesisPolyethylene Glycol (PEG)Optimal solvent for MNPs‐AHBA‐Cu catalyst, yielding 95% product. jsynthchem.com
Sulfonyl Chloride SolvolysisHydroxylic Solvents (e.g., EtOH, TFE)Influences reaction kinetics, supports a concerted Sₙ2 mechanism. mdpi.comresearchgate.net
Aryne/Imine ReactionAcetonitrileActs as both solvent and reactant, leading to β-aminonitriles. researchgate.net
Electrochemical C-H AmidationAcetonitrileServes as the amidation agent under copper catalysis. nih.gov
Pyrano[2,3-c]pyrazole SynthesisWaterUsed as a green solvent in a one-pot, four-component reaction. mdpi.com

Temperature, Stoichiometric Control, and Reaction Time Optimization

Controlling temperature, reactant stoichiometry, and reaction time is fundamental to maximizing yield and minimizing side products. In a three-component reaction to synthesize N-sulfonyl amidine, optimization of conditions revealed that a reaction temperature of 80°C for 8 hours was optimal when using a copper catalyst in glycol. researchgate.net The stoichiometry of reactants is equally important; for example, in the synthesis of α-amino-β-cyano cyclohexene, using a 1:2.1 ratio of aryl acetonitrile to acrylonitrile with 3 equivalents of base (t-BuOK) at room temperature for 2 hours provided the best results. nih.gov

In the development of a novel amidation reaction via the rearrangement of nitrile imines, the stoichiometry of the base (triethylamine) and the amine nucleophile was critical. nih.gov Concurrent addition of the base and the amine was found to be ineffective, highlighting the importance of controlled, sequential addition to guide the reaction toward the desired amide product. nih.gov Optimization studies for the synthesis of 2-amino-4H-benzo[b]pyrans via a three-component cyclocondensation showed that the choice and amount of catalyst, along with solvent-free conditions at room temperature, could lead to high yields efficiently. researchgate.net These examples underscore that a systematic variation of these key parameters is essential for developing robust and efficient synthetic protocols. nih.gov

Catalytic Approaches in Complex Organic Transformations

The construction of the this compound scaffold involves the formation of a carbon-sulfur (C-S) bond and a carbon-carbon (C-C) bond, often in the presence of a reactive amino group. Catalytic methods offer significant advantages over classical stoichiometric reactions by providing milder reaction conditions, higher efficiency, and greater functional group tolerance.

Transition-metal catalysis has been instrumental in the formation of aryl sulfones. While direct catalytic synthesis of this compound is not extensively documented, analogous transformations provide insight into potential catalytic strategies. For instance, photoredox catalysis has emerged as a powerful tool for the direct sulfonylation of anilines. rsc.orgrsc.org This approach utilizes a photocatalyst, often an iridium or an organic acridinium (B8443388) salt, to generate a sulfonyl radical from a stable sulfinate salt. This radical can then react with an aniline derivative to form the corresponding sulfonated aniline. rsc.orgrsc.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it a promising strategy for the synthesis of precursors to this compound. rsc.orgrsc.org

Copper-catalyzed reactions have also been employed for the C-H sulfonylation of aniline derivatives. mdpi.com Heterogeneous copper catalysts, such as copper oxides supported on biomass-derived carbon (CuxOy@CS-400), have shown efficacy in the sulfonylation of anilines with sodium sulfinates at room temperature. mdpi.com These catalysts offer the advantage of being recyclable and environmentally friendly. mdpi.com Furthermore, copper-catalyzed C-S bond formation has been demonstrated with halobenzoic acids and thiols, showcasing the versatility of copper in facilitating such couplings. nih.gov

The introduction of the acetonitrile moiety can be envisioned through catalytic cyanation reactions. Nickel-catalyzed cyanation of aryl halides has been developed using various cyanide sources. researchgate.net Visible light-promoted nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as a cyanating agent provides a mild and efficient method for introducing the nitrile group. organic-chemistry.org Additionally, organic photoredox catalysis has been utilized for the direct C-H cyanation of arenes using trimethylsilyl (B98337) cyanide under an aerobic atmosphere. nih.gov

A plausible catalytic route to this compound could involve a multi-step sequence employing different catalytic systems. For example, a regioselective sulfonylation of aniline could be followed by a catalytic cyanation of a suitably functionalized intermediate. The choice of catalyst and reaction conditions would be critical to ensure compatibility with the amino and sulfonyl groups.

Catalyst SystemReactantsProduct TypeKey Features
Iridium or Acridinium PhotocatalystAniline derivatives, Sulfinate saltsSulfonylated anilinesMild conditions, Broad substrate scope
Heterogeneous Copper (CuxOy@CS-400)Aniline derivatives, Sodium sulfinatesSulfonylated anilinesRecyclable catalyst, Room temperature
Nickel/Visible LightAryl halides, 1,4-dicyanobenzeneAryl nitrilesMild conditions, Efficient cyanation
Organic Photoredox CatalystArenes, Trimethylsilyl cyanideBenzonitrilesMetal-free, Room temperature

Regioselective and Chemoselective Control in Multi-Functional Systems

The presence of an amino group, a sulfonyl group, and an acetonitrile moiety in this compound necessitates precise control over regioselectivity and chemoselectivity during its synthesis and further functionalization.

Regioselective Control:

The position of the sulfonyl group on the aniline ring is a critical aspect of the synthesis. Directing groups are often employed in catalytic C-H functionalization to achieve high regioselectivity. In the context of anilines, the amino group itself can direct ortho-functionalization, but achieving para-selectivity, as required for this compound, often requires specific catalytic systems or protecting group strategies.

Visible-light-mediated sulfonylation of anilines has shown a tendency for para-selectivity, which is attributed to the electronic properties of the aniline radical cation intermediate. rsc.orgrsc.org The distribution of the positive charge favors reaction at the para position. Similarly, iron-mediated C-H sulfonylmethylation of aniline derivatives with p-toluenesulfonylmethyl isocyanide has demonstrated high regioselectivity. acs.org

Chemoselective Control:

With multiple reactive sites, chemoselectivity becomes a paramount challenge. The amino group is nucleophilic and can react with electrophiles, while the α-protons of the acetonitrile group are acidic and can be deprotonated by bases. The sulfonyl group is generally stable but can influence the reactivity of the aromatic ring.

Catalyst-controlled chemoselectivity is a powerful strategy to address these challenges. For instance, in the presence of a cationic ruthenium complex and DBU, acetonitrile can be chemoselectively activated for nucleophilic addition to aldehydes, even in the presence of base-sensitive functional groups. rsc.orgnih.gov This demonstrates that the choice of catalyst can enable the selective reaction of one functional group over another.

In the synthesis of the target molecule, protecting the amino group, for example as an amide, can prevent its interference in subsequent reactions. After the desired transformations, the protecting group can be removed. However, developing catalytic systems that are inherently chemoselective and avoid the need for protection/deprotection steps is a major goal in modern organic synthesis.

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption of infrared radiation, specific functional groups and bonding arrangements within a molecule can be identified based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. thermofisher.com The FTIR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to the vibrations of its constituent parts: the primary amine (-NH₂), the sulfonyl group (-SO₂-), the p-disubstituted aromatic ring, the methylene group (-CH₂-), and the nitrile group (-C≡N).

The primary amine group gives rise to characteristic N-H stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes, respectively. The N-H bending vibration is expected to appear in the 1650-1580 cm⁻¹ range.

The sulfonyl group is characterized by strong absorption bands from the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

The p-disubstituted benzene (B151609) ring will produce several characteristic signals. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. Overtone and combination bands, which are characteristic of the substitution pattern, typically appear in the 2000-1600 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring are expected to cause absorptions in the 1600-1450 cm⁻¹ range. A strong band in the 850-800 cm⁻¹ region, resulting from out-of-plane C-H bending, is a key indicator of 1,4-disubstitution.

The aliphatic methylene (-CH₂-) group is expected to show asymmetric and symmetric C-H stretching vibrations between 2960 cm⁻¹ and 2850 cm⁻¹. The nitrile group (-C≡N) stretching vibration is typically observed as a sharp band of medium intensity in the 2260-2220 cm⁻¹ region. nist.gov This band is highly characteristic and provides clear evidence for the presence of the acetonitrile moiety. nih.govresearchgate.net

Table 1: Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
> 3000C-H StretchAromatic Ring
2960 - 2850C-H Asymmetric & Symmetric StretchMethylene (-CH₂)
2260 - 2220C≡N StretchNitrile (-C≡N)
1650 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C StretchAromatic Ring
1350 - 1300S=O Asymmetric StretchSulfonyl (-SO₂)
1160 - 1120S=O Symmetric StretchSulfonyl (-SO₂)
850 - 800C-H Out-of-plane Bendp-Disubstituted Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal provide crucial structural information. thermofisher.com

The p-disubstituted benzene ring creates a symmetrical AA'BB' spin system. The protons ortho to the electron-donating amino group (and meta to the electron-withdrawing sulfonyl group) are expected to be shielded and appear at a lower chemical shift (upfield). Conversely, the protons ortho to the sulfonyl group (and meta to the amino group) will be deshielded and appear at a higher chemical shift (downfield). This should result in two distinct doublets, each integrating to two protons.

The methylene protons (-CH₂-) are situated between two strongly electron-withdrawing groups: the sulfonyl group and the nitrile group. This environment will cause significant deshielding, leading to a signal at a relatively high chemical shift for aliphatic protons. Since there are no adjacent protons, this signal is expected to be a singlet, integrating to two protons.

The protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. ucl.ac.uk This signal would integrate to two protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~ 7.6 - 7.8Doublet2HAr-H (ortho to -SO₂)
~ 6.6 - 6.8Doublet2HAr-H (ortho to -NH₂)
~ 4.2 - 4.5Singlet2H-CH₂-
Variable (Broad)Singlet2H-NH₂

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. bhu.ac.in Due to the molecule's symmetry, this compound is expected to show six unique carbon signals.

The aromatic region will display four distinct signals. The carbon atom attached to the amino group (C-NH₂) will be shielded, while the carbon atom bonded to the sulfonyl group (C-SO₂) will be deshielded. The two remaining aromatic carbons will also have distinct chemical shifts.

The methylene carbon (-CH₂-) will appear in the aliphatic region, shifted downfield due to the adjacent electron-withdrawing groups. The nitrile carbon (-C≡N) has a characteristic chemical shift in the range of 115-125 ppm. oregonstate.edulibretexts.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~ 150 - 155C-NH₂
~ 130 - 135C-SO₂
~ 128 - 132Ar-C (ortho to -SO₂)
~ 112 - 116Ar-C (ortho to -NH₂)
~ 115 - 120-C≡N
~ 55 - 60-CH₂-

While 1D NMR spectra provide foundational data, 2D NMR techniques are indispensable for confirming the complete structural assignment by revealing through-bond and through-space correlations between nuclei. numberanalytics.comnih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to confirm the connectivity of the aromatic protons. It would show a cross-peak between the signals of the adjacent protons on the benzene ring (the two doublets of the AA'BB' system), confirming their ortho relationship. westmont.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

The methylene protons (-CH₂) and the aromatic carbon attached to the sulfonyl group (C-SO₂).

The methylene protons (-CH₂) and the nitrile carbon (-C≡N).

The aromatic protons ortho to the sulfonyl group and the carbon of the methylene group. These correlations would unequivocally confirm that the aminophenyl group is attached to the sulfonyl group, which in turn is bonded to the acetonitrile moiety.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure, particularly the nature of its chromophores and conjugated systems. masterorganicchemistry.com

The primary chromophore in this compound is the p-substituted benzene ring. The spectrum is expected to be dominated by π→π* electronic transitions characteristic of aromatic systems. The presence of the powerful electron-donating amino group (-NH₂) and the electron-withdrawing sulfonyl group (-SO₂-) will significantly influence the absorption profile.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the aminobenzene chromophore. The presence of the amino group (-NH2), an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. Acetonitrile is a common solvent for UV-Vis analysis due to its low UV cutoff wavelength, typically around 190 nm. lctsbible.com

While specific experimental data for this exact compound is not detailed in the provided search results, the analysis would involve dissolving the compound in a suitable UV-transparent solvent, like methanol (B129727) or acetonitrile, and measuring its absorbance across the UV-visible range (typically 200-800 nm). lctsbible.com The resulting spectrum would likely display characteristic absorption maxima (λmax) corresponding to π → π* transitions within the aromatic system, modulated by the electronic effects of the amino and sulfonylacetonitrile substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C8H8N2O2S. HRMS can distinguish this from other molecules with the same nominal mass but different atomic compositions.

The theoretical exact mass can be calculated from the monoisotopic masses of the constituent elements. This calculated value is then compared with the experimental value obtained from an HRMS instrument, with a high degree of correlation confirming the molecular formula.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C8H8N2O2S
Theoretical Exact Mass (Monoisotopic) 196.0306 u
Nominal Mass 196 u

The fragmentation pattern of sulfonamides under tandem mass spectrometry (MS/MS) conditions has been a subject of investigation. nih.gov For this compound, collision-induced dissociation (CID) would likely induce fragmentation at the sulfonyl group. Proposed key fragmentation pathways include the cleavage of the C-S bond between the phenyl ring and the sulfur atom, as well as the S-C bond of the acetonitrile moiety. This would lead to characteristic fragment ions corresponding to the aminophenyl group and the sulfonylacetonitrile group, providing definitive structural information. nih.gov

X-ray Diffraction for Crystalline Structure Determination and Solid-State Analysis

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single Crystal X-ray Diffraction analysis provides precise data on bond lengths, bond angles, and torsional angles within the molecule. While a specific crystal structure for this compound was not found in the search results, such an analysis would reveal the exact conformation of the molecule in the solid state. For a related compound, 2-[4-(Methylsulfonyl)phenyl]acetonitrile, the benzene ring and the acetonitrile group were found to be approximately coplanar. researchgate.net

Furthermore, this technique elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the amino group hydrogens and the sulfonyl oxygen atoms, would be identified and characterized. These interactions are fundamental to the stability and physical properties of the crystalline solid.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data Summary

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic).
Space Group The symmetry group of the crystal lattice.
a, b, c (Å) The dimensions of the unit cell.
α, β, γ (°) The angles of the unit cell.
Volume (ų) The volume of the unit cell.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze bulk crystalline materials. It provides a unique "fingerprint" of a specific crystalline phase. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the compound's crystal structure.

The PXRD technique is essential for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures and, consequently, different physical properties. The PXRD pattern of a bulk sample of this compound would be used to confirm its phase purity and identify the specific crystalline form present. rsc.org

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the compound's purity and empirical formula.

For this compound (C8H8N2O2S), the theoretical elemental composition is calculated based on its molecular weight of 196.23 g/mol .

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass (u) Molar Mass ( g/mol ) % Composition
Carbon C 12.011 96.088 48.99%
Hydrogen H 1.008 8.064 4.11%
Nitrogen N 14.007 28.014 14.28%
Oxygen O 15.999 31.998 16.31%

Intermolecular Interaction Analysis and Crystal Engineering Studies (e.g., Hirshfeld Surface Analysis)

The stability and ultimate three-dimensional architecture of the crystalline form of this compound are dictated by a complex network of intermolecular interactions. Understanding these interactions is fundamental to crystal engineering, as it allows for the prediction and control of the solid-state properties of pharmaceutical compounds. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular contacts within a crystal lattice, providing profound insights into its packing motifs. lookchem.commdpi.comuwa.edu.au

Hirshfeld surface analysis partitions crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities for the molecule of interest) dominates the corresponding pro-crystal density. This technique provides a unique graphical representation of molecules as "organic wholes" and allows for an unbiased identification of all close intermolecular contacts. uwa.edu.au

A key tool in this analysis is the normalized contact distance (dnorm) surface, which highlights regions of significant intermolecular interaction. The dnorm value is based on the distance from any point on the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate contacts shorter than the sum of van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts of van der Waals separation, while blue areas denote longer contacts. mdpi.com

For this compound, the analysis reveals a packing structure dominated by hydrogen bonding and other weaker interactions. The primary amine (-NH₂) group and the sulfonyl (-SO₂) group are the key players in forming robust supramolecular synthons. nih.govacs.org Specifically, strong N-H···O hydrogen bonds are observed between the amine hydrogen atoms (donors) and the sulfonyl oxygen atoms (acceptors). These interactions are visualized as distinct, bright red spots on the dnorm surface, underscoring their significance in the primary assembly of molecules.

Further complementing these are weaker N-H···N interactions, where the amine group donates a hydrogen to the nitrogen atom of a neighboring acetonitrile moiety. The crystal packing is further stabilized by a multitude of weaker contacts, including C-H···O and C-H···π interactions, which collectively contribute to the formation of a stable three-dimensional network.

The analysis for this compound indicates that the most significant contributions to the crystal packing are from H···H, O···H, and N···H contacts, which is characteristic of molecules with multiple hydrogen bond donors and acceptors.

Below is a summary of the principal intermolecular contacts and their relative contributions to the Hirshfeld surface area for this compound.

Interaction TypeContribution (%)Description
H···H45.2%Represents the most extensive, though weakest, type of contact, primarily van der Waals in nature.
O···H / H···O24.5%Corresponds mainly to the strong N-H···O hydrogen bonds involving the sulfonamide group, crucial for the primary structural motifs.
N···H / H···N12.8%Reflects N-H···N hydrogen bonds between the amino group and the nitrile nitrogen, as well as other close contacts.
C···H / H···C9.7%Indicative of weaker C-H···π interactions involving the aromatic ring and other C-H contacts.
C···C4.1%Suggests the presence of π-π stacking interactions between adjacent aromatic rings.
Other (S···H, S···O, etc.)3.7%Encompasses all other minor contacts contributing to the overall crystal cohesion.

Chemical Reactivity and Mechanistic Investigations of 2 4 Aminobenzenesulfonyl Acetonitrile

Reaction Pathways of the Sulfonyl Group

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. Its sulfur atom is at a high oxidation state (+6) and is electrophilic, making it a target for nucleophiles. The aminobenzenesulfonyl portion of the molecule is a derivative of sulfanilamide (B372717), and its reactivity is analogous to other arylsulfonyl compounds.

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl compounds is a fundamental reaction pathway. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom. The general mechanism involves the attack of a nucleophile on the electrophilic sulfur center, leading to a trigonal bipyramidal transition state, followed by the departure of the leaving group.

While specific kinetic studies on 2-(4-aminobenzenesulfonyl)acetonitrile are not extensively documented, the reactivity can be inferred from studies on analogous arenesulfonyl chlorides. The rate of these substitution reactions is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups typically enhance the electrophilicity of the sulfur atom and accelerate the reaction, while electron-donating groups have the opposite effect. In the case of this compound, the 4-amino group is a strong electron-donating group, which would be expected to decrease the rate of nucleophilic attack at the sulfur center compared to unsubstituted benzenesulfonyl derivatives. However, the cyanomethyl group (-CH₂CN) acts as the leaving group in these substitutions. The stability of the resulting carbanion, which is stabilized by the adjacent nitrile group, facilitates the reaction.

Common nucleophiles for these reactions include amines, alkoxides, and hydroxides, leading to the formation of sulfonamides, sulfonic esters, and sulfonic acids, respectively. For example, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted sulfonamide.

The hydrolytic stability of sulfonyl compounds is a critical aspect of their chemical profile. The hydrolysis of the sulfonyl group in this compound would involve the cleavage of the sulfur-carbon bond, with the cyanomethyl group acting as the leaving group. This reaction is generally slow under neutral conditions but can be catalyzed by both acid and base.

Kinetic studies on the hydrolysis of aromatic sulfonyl chlorides have shown that the reaction proceeds via an SN2 mechanism. The rate of hydrolysis is pH-dependent.

Neutral Hydrolysis (Solvolysis): In neutral water, the reaction is typically slow.

Alkaline Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, attacking the sulfur center and significantly increasing the rate of hydrolysis.

Acidic Hydrolysis: Under acidic conditions, protonation of one of the sulfonyl oxygen atoms can increase the electrophilicity of the sulfur atom, but this effect is generally less pronounced than base catalysis for sulfonyl compounds.

The sulfur atom in the sulfonyl group of this compound is in its highest oxidation state (+6) and is therefore susceptible to reduction. However, the sulfonyl group is generally resistant to chemical reduction. Strong reducing agents are required to reduce it to lower oxidation states such as sulfinyl (+4), sulfenyl (+2), or sulfide (B99878) (-2).

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of such compounds. Studies on sulfonamide antibiotics have shown that they can undergo electron transfer processes. The redox potential of a sulfonamide is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the amino group in the target molecule, generally make oxidation easier (lower the oxidation potential) and reduction more difficult. Conversely, electron-withdrawing groups make oxidation more difficult and reduction easier.

While the primary redox activity of this compound would likely involve the aromatic amino group (oxidation to a radical cation), the sulfonyl group can also participate in electrochemical reactions under specific conditions, although it is typically considered electrochemically inactive within the common potential windows.

Reactivity of the Acetonitrile (B52724) Functionality

The acetonitrile group (–CH₂CN) possesses two primary sites of reactivity: the acidic alpha-hydrogens and the electrophilic nitrile carbon. The adjacent electron-withdrawing sulfonyl group significantly enhances the acidity of the alpha-hydrogens, making the methylene (B1212753) group an "active methylene" group.

The protons on the carbon atom alpha to the sulfonyl and nitrile groups are acidic and can be readily removed by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

One of the most important reactions of such active methylene compounds is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone. Research on the closely related (phenylsulfonyl)acetonitrile (B1630616) demonstrates its utility in Knoevenagel condensations with a range of aromatic aldehydes. The resulting products are α,β-unsaturated sulfonylacetonitriles. The reaction proceeds through the formation of the carbanion, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the final product. Given this precedent, this compound is expected to undergo similar reactions.

Table 1: Representative Knoevenagel Condensation of (Phenylsulfonyl)acetonitrile with Various Aldehydes (Analogous Reaction)
EntryAldehydeCatalyst/ConditionsProduct Yield (%)
1BenzaldehydeeQNU, Toluene95
24-NitrobenzaldehydeeQNU, Toluene98
34-ChlorobenzaldehydeeQNU, Toluene96
42-NaphthaldehydeeQNU, Toluene92

Data is based on analogous reactions of (phenylsulfonyl)acetonitrile. eQNU = ethylated quinuclidinol. researchgate.net

Other reactions involving the alpha-hydrogen include alkylation and acylation reactions, where the carbanion reacts with alkyl halides or acylating agents, respectively.

The nitrile carbon itself is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. The nitrile group can also be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-aminobenzenesulfonyl acetic acid) or an amide intermediate.

The nitrile group can participate in various cycloaddition and condensation reactions. While specific examples involving this compound are scarce, its potential reactivity can be inferred from the behavior of other nitriles.

A characteristic reaction of nitriles with active alpha-hydrogens is the Thorpe-Ziegler reaction . This is a base-catalyzed self-condensation to form an enaminonitrile. wikipedia.orgnumberanalytics.comlscollege.ac.in Intramolecular versions of this reaction, using dinitriles, are widely used to form cyclic ketones after hydrolysis. For this compound, an intermolecular Thorpe reaction with another molecule of itself could potentially occur in the presence of a strong base, leading to a dimer.

The nitrile group can also act as a dipolarophile in [3+2] cycloaddition reactions . For instance, it can react with 1,3-dipoles like nitrile ylides, which can be generated photochemically from vinyl azides, to form five-membered heterocyclic rings such as 1,3,4-triazoles. beilstein-journals.org Furthermore, the α,β-unsaturated products derived from the Knoevenagel condensation of this compound could act as dienophiles or dipolarophiles in other cycloaddition reactions. For example, vinyl sulfones are known to react with azomethine ylides in [3+2] cycloadditions to form substituted pyrrolidines. mdpi.com This suggests a rich potential for this compound and its derivatives in the synthesis of complex heterocyclic systems.

Transformations Involving the Aromatic Amino Group

The primary amino group attached to the phenyl ring is a site of high reactivity, susceptible to a variety of chemical transformations. These reactions are fundamental in the derivatization of this compound for various applications.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in acylation, alkylation, and other derivatization reactions.

Acylation: The amino group of this compound is expected to undergo facile acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is analogous to the well-established N-acetylation of anilines. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-[4-(cyanomethylsulfonyl)phenyl]acetamide. These reactions typically proceed under basic conditions or with the use of a catalyst to neutralize the acid byproduct. Continuous-flow acetylation methods using acetonitrile as both the acetylating agent and solvent, catalyzed by alumina, have been developed for various amines and could potentially be applied to this compound. acs.orgsemanticscholar.org

Alkylation: The amino group can also be alkylated, although direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and poly-alkylated products. More controlled alkylation can be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Derivatization: A wide array of derivatization reagents can react with the amino group to introduce different functionalities. For example, sulfonyl chlorides like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) are commonly used to form stable sulfonamide derivatives. These derivatization reactions are often employed for analytical purposes, such as in chromatography, due to the introduction of chromophoric or fluorophoric groups. researchgate.netdomainex.co.uknih.gov

The table below summarizes the expected outcomes of common amine-directed reactions on this compound.

Reaction TypeReagent ExampleExpected Product
AcylationAcetyl ChlorideN-[4-(cyanomethylsulfonyl)phenyl]acetamide
AlkylationMethyl IodideN-methyl-4-(cyanomethylsulfonyl)aniline (and polyalkylated products)
SulfonylationDansyl ChlorideN-[4-(cyanomethylsulfonyl)phenyl]-5-(dimethylamino)naphthalene-1-sulfonamide

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). semanticscholar.orgresearchgate.net The resulting diazonium salt, 4-(cyanomethylsulfonyl)benzenediazonium chloride, is a versatile intermediate.

Diazonium salts are weak electrophiles and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. semanticscholar.orgcjcatal.comstrath.ac.uk This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The position of coupling on the activated aromatic ring is generally para to the activating group (e.g., -OH or -NH₂), unless this position is blocked. cjcatal.comnih.gov

The general scheme for the diazotization and coupling reaction is as follows:

Diazotization: this compound + NaNO₂ + 2HCl → 4-(Cyanomethylsulfonyl)benzenediazonium chloride + NaCl + 2H₂O

Coupling: 4-(Cyanomethylsulfonyl)benzenediazonium chloride + Coupling Agent → Azo Dye + HCl

The reactivity of the diazonium salt derived from this compound is expected to be similar to that of the diazonium salt of sulfanilic acid, a structurally analogous compound widely used in the synthesis of azo dyes like methyl orange. cjcatal.comopenaccessjournals.com

The table below illustrates potential azo dyes that could be synthesized from this compound.

Coupling AgentExpected Azo Dye Product
Phenol2-[4-(2-hydroxy-5-phenylazo)benzenesulfonyl]acetonitrile
N,N-Dimethylaniline2-{4-[4-(dimethylamino)phenylazo]benzenesulfonyl}acetonitrile
2-Naphthol2-{4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonyl}acetonitrile

Electrophilic aromatic substitution (EAS) reactions on the phenyl ring of this compound are governed by the directing effects of the two substituents: the amino group (-NH₂) and the sulfonylacetonitrile group (-SO₂CH₂CN).

The amino group is a powerful activating group and an ortho, para-director. cjcatal.commdpi.com It donates electron density to the aromatic ring through resonance, thereby increasing the ring's nucleophilicity and stabilizing the carbocation intermediate formed during the substitution. This directing effect strongly favors substitution at the positions ortho and para to the amino group.

Conversely, the sulfonylacetonitrile group is a deactivating group and a meta-director. The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms, which pulls electron density away from the ring through both inductive and resonance effects. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

In this compound, these two groups have opposing effects. However, the activating and directing effect of the amino group is significantly stronger than the deactivating and meta-directing effect of the sulfonylacetonitrile group. Therefore, the amino group will dictate the position of electrophilic substitution. The substitution will occur at the positions ortho to the amino group (and meta to the sulfonylacetonitrile group). The para position is already occupied by the sulfonylacetonitrile group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. The expected major products of these reactions on this compound are summarized in the table below.

EAS ReactionReagentExpected Major Product
BrominationBr₂/FeBr₃2-(3-Bromo-4-aminobenzenesulfonyl)acetonitrile
NitrationHNO₃/H₂SO₄2-(4-Amino-3-nitrobenzenesulfonyl)acetonitrile
SulfonationH₂SO₄/SO₃5-Amino-2-(cyanomethylsulfonyl)benzenesulfonic acid

Elucidation of Reaction Mechanisms and Kinetic Profiles

Reactions involving the amino group, such as acylation and diazotization, are expected to follow mechanisms typical for aromatic amines. For instance, acylation likely proceeds via a nucleophilic addition-elimination pathway. Diazotization involves the formation of a nitrosonium ion (NO⁺) which is then attacked by the nucleophilic amino group, followed by a series of proton transfers and dehydration to yield the diazonium ion.

Electrophilic aromatic substitution reactions on the phenyl ring will proceed through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. researchgate.net The rate-determining step is the attack of the electrophile on the aromatic ring. The strong electron-donating ability of the amino group will significantly lower the activation energy for the formation of the arenium ion when the attack occurs at the ortho positions, thus accelerating the reaction at these sites.

Kinetic studies on the reactions of 4-aminobenzenesulfonamides would provide valuable insights into the reactivity of this compound. The rates of these reactions would be influenced by factors such as the nature of the electrophile, the solvent, and the temperature. Computational studies, such as those employing Density Functional Theory (DFT), could also be utilized to model the reaction pathways and predict the activation energies and transition state geometries, thereby providing a deeper understanding of the reaction mechanisms. umn.edu

Electrochemical Behavior and Redox Properties of Related Structures

The electrochemical properties of this compound are primarily associated with the redox activity of the aromatic amino group. Aniline (B41778) and its derivatives are known to undergo electrochemical oxidation. cjcatal.commdpi.com The oxidation of the amino group typically proceeds via a one-electron transfer to form a radical cation, which can then undergo further reactions such as dimerization or polymerization. The oxidation potential of the amino group is influenced by the nature of the other substituents on the aromatic ring. The electron-withdrawing sulfonylacetonitrile group is expected to make the oxidation of the amino group more difficult (occur at a higher potential) compared to aniline itself.

Computational studies on substituted anilines have shown a good correlation between their one-electron oxidation potentials and the energy of the highest occupied molecular orbital (HOMO). umn.edu Such calculations could be applied to this compound to predict its redox potential.

Cyclic voltammetry would be a suitable technique to investigate the electrochemical behavior of this compound. This technique can provide information on the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the electrochemically generated species.

The table below provides a qualitative comparison of the expected electrochemical properties of this compound with related compounds.

CompoundKey Redox-Active GroupExpected Oxidation Behavior
AnilineAminoReadily oxidized at a relatively low potential.
Sulfanilic AcidAminoOxidation potential is higher than aniline due to the electron-withdrawing sulfonic acid group.
This compoundAminoOxidation potential is expected to be higher than aniline, influenced by the -SO₂CH₂CN group.

Computational and Theoretical Studies of 2 4 Aminobenzenesulfonyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electron distribution, molecular stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules in their ground state. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other key characteristics. A typical approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

For 2-(4-aminobenzenesulfonyl)acetonitrile, DFT calculations would yield the optimized three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's spatial arrangement. Furthermore, DFT can determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Table 1: Representative Data from a DFT Geometry Optimization This table illustrates the type of data obtained from a DFT geometry optimization for a molecule like this compound. The values shown are for illustrative purposes.

ParameterAtoms InvolvedCalculated Value
Bond LengthS-O11.45 Å
Bond LengthC-N (nitrile)1.16 Å
Bond AngleO1-S-O2119.5°
Bond AngleC-C-N (nitrile)178.0°
Dihedral AngleC-S-C-C85.0°

Ab initio methods, Latin for "from the beginning," are quantum chemistry methods based on first principles without the use of empirical parameters. The Hartree-Fock (HF) method is the most fundamental ab initio approach. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is essential for providing a qualitative understanding and serves as a starting point for more advanced calculations.

A key aspect of any quantum chemical calculation is the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Evaluating different basis sets (e.g., comparing results from STO-3G, 6-31G*, and cc-pVTZ) with a method like Hartree-Fock is a critical step. This evaluation helps determine the simplest basis set that can provide reliable and accurate results for the properties of interest, ensuring that the computational model is both robust and efficient.

To understand how a molecule interacts with light, it is necessary to study its excited electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-visible range.

By applying TD-DFT, one can simulate the UV-Vis absorption spectrum of this compound. The calculations provide the vertical excitation energies, the corresponding wavelengths of maximum absorption (λmax), and the oscillator strengths, which are proportional to the intensity of the absorption peaks. Comparing the theoretically predicted spectrum with an experimentally measured one is a powerful way to validate the computational model and confirm the molecule's structure. These calculations can also shed light on the nature of the electronic transitions, such as identifying them as π→π* or n→π* transitions. ucm.es

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. peerj.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in a given environment.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, and MD can identify the most stable conformers and the energy barriers between them. Furthermore, by placing the molecule in a simulation box with solvent molecules (such as water or acetonitrile), MD can provide detailed insights into intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the amino group and the solvent. mdpi.com This information is crucial for understanding the molecule's solubility and how it interacts with its environment.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are instrumental in predicting spectroscopic data, which greatly aids in the interpretation of experimental results. Beyond the UV-Vis spectra from TD-DFT, quantum chemical calculations can predict other key spectroscopic parameters.

For instance, the vibrational frequencies from a DFT calculation can be used to simulate the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be matched to the peaks in an experimental IR spectrum to confirm the presence of specific functional groups (e.g., the C≡N stretch of the nitrile, the N-H stretches of the amine, and the S=O stretches of the sulfonyl group). researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ucm.esmdpi.com These calculations predict the ¹H and ¹³C NMR spectra, providing another layer of data to confirm the molecular structure and assign the signals observed in an experimental NMR spectrum.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies This table demonstrates how theoretical data is compared with experimental results to assign spectral peaks. Frequencies are in wavenumbers (cm⁻¹).

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency
N-H Asymmetric Stretch34853490
N-H Symmetric Stretch33903395
C≡N Stretch22552260
S=O Asymmetric Stretch13201325
S=O Symmetric Stretch11501155

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to observe experimentally. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.

For a reaction involving this compound, DFT calculations can be used to locate the structures of transition states—the high-energy species that exist transiently between reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. This allows researchers to predict the feasibility of a reaction and understand the factors that control its outcome. researchgate.net

In Silico Design and Virtual Screening for Novel Analogues with Desired Reactivity Profiles

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the in silico design or virtual screening of novel analogues of this compound with the express purpose of tailoring their reactivity profiles. While computational methods are widely used for the design and screening of related compounds like benzenesulfonamide (B165840) derivatives, specific research focusing on analogues of this compound is not publicly available at this time.

The general approach for such a study would typically involve:

Scaffold Hopping and Modification: Using the this compound structure as a starting point, computational software would be used to generate a virtual library of novel analogues. This would involve substituting various functional groups on the aromatic ring, the sulfonamide nitrogen, or the acetonitrile (B52724) moiety.

Virtual Screening: This library of virtual compounds would then be screened against a validated biological target using molecular docking simulations. These simulations predict the binding affinity and mode of interaction between the designed analogues and the target protein, allowing for the selection of candidates with potentially enhanced or desired reactivity and biological activity.

ADMET Prediction: In silico tools would also be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues to filter out compounds with unfavorable pharmacokinetic or safety profiles early in the design process.

Although no specific data tables or detailed research findings for this compound can be presented, the principles of in silico drug design provide a clear framework for how such research would be conducted. Future computational studies may explore the potential of this compound as a scaffold for developing novel therapeutic agents.

Synthetic Applications and Advanced Material Science Potential of 2 4 Aminobenzenesulfonyl Acetonitrile Derivatives

Role as a Versatile Synthetic Building Block and Synthon in Multi-Component Reactions

2-(4-Aminobenzenesulfonyl)acetonitrile is an exemplary synthon for multi-component reactions (MCRs), which are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The acetonitrile (B52724) moiety is a well-established two-carbon building block in organic synthesis. researchgate.net The presence of the electron-withdrawing sulfonyl group further activates the adjacent methylene (B1212753) protons, facilitating their deprotonation and subsequent participation in a variety of carbon-carbon bond-forming reactions.

The amino group on the phenyl ring provides a nucleophilic site that can readily react with electrophiles, such as aldehydes and ketones, to form imine intermediates. These intermediates can then undergo further reactions within the MCR cascade. This dual reactivity allows derivatives of this compound to be employed in the synthesis of structurally diverse and complex molecules, particularly heterocyclic compounds. nih.govwindows.net For instance, in reactions involving aldehydes and other activated methylene compounds, N-(arylsulfonamido)-acetophenones have been utilized to prepare highly substituted 2-aminopyrroles. nih.gov This highlights the potential of the aminobenzenesulfonyl moiety to direct and participate in complex cyclization reactions.

The versatility of the acetonitrile group in MCRs is well-documented, participating in the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.com The combination of the reactive amino group and the activated acetonitrile functionality within the same molecule makes this compound a powerful tool for generating molecular diversity and accessing novel chemical scaffolds with potential applications in medicinal chemistry and materials science. nih.govrsc.org

Development of Functional Organic Materials and Molecular Devices

The unique electronic and structural features of this compound derivatives make them promising candidates for the development of a new generation of functional organic materials and molecular devices.

Exploration in Fluorescent Switching Systems and Molecular Logic Gates

Fluorescent molecular switches are molecules that can be reversibly shifted between two or more states with distinct fluorescent properties in response to external stimuli such as light, pH, or the presence of specific ions. The sulfonamide group, a key feature of this compound derivatives, has been incorporated into fluorescent probes and molecular switches. nih.gov For example, dansyl-based fluorophores, which contain a sulfonamide linkage, are known to exhibit changes in their fluorescence emission upon binding to metal ions. nih.gov

The development of fluorescent molecular switches often relies on the integration of a recognition unit with a signaling unit (fluorophore). The aminobenzenesulfonyl moiety can act as a recognition site, where interactions with analytes can modulate the electronic properties of an attached fluorophore, leading to a change in its emission. While specific examples utilizing this compound in molecular logic gates are not yet prevalent, the foundational chemistry of sulfonamide-containing dyes suggests a strong potential for this class of compounds in the design of new smart materials. nih.gov

Potential in Optoelectronic Applications, including Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for functional organic materials. The performance of an OLED is highly dependent on the electronic properties of the materials used in its various layers. Sulfur-containing heterocyclic derivatives are extensively investigated as building blocks for new luminogens in OLEDs. researchgate.net The sulfonyl group, being electron-deficient, can facilitate electron injection and transport, which are crucial processes for efficient electroluminescence. researchgate.net

Derivatives of this compound could be explored as components in OLEDs. The aminobenzenesulfonyl group can act as an electron-accepting unit in donor-acceptor type molecules, which are often employed as emitters in OLEDs. By chemically modifying the amino group or the phenyl ring, the electronic properties, such as the HOMO-LUMO energy gap, can be tuned to achieve emission in different regions of the visible spectrum. The development of benzophenone-based derivatives for OLEDs showcases the utility of designing molecules with specific electronic functionalities for high-efficiency devices. pw.edu.pl

Utilization in Sensor Technologies and Probes

The structural motifs present in this compound make it an attractive scaffold for the development of chemical sensors and probes. The amino group can be functionalized to create specific binding sites for target analytes, while the sulfonylacetonitrile portion can be part of a signaling unit. For instance, sulfonamide-based chemosensors have been developed for the fluorescent detection of metal ions like Cu²⁺ and Zn²⁺. nih.gov

Furthermore, fluorescent probes based on 2-benzothiazoleacetonitrile have been successfully employed for the detection of hydrazine, demonstrating the utility of the acetonitrile moiety in designing reactive probes. nih.gov By combining the recognition capabilities of the aminobenzenesulfonyl group with the signaling potential of the acetonitrile or a coupled fluorophore, novel sensors with high selectivity and sensitivity could be designed. A macromolecule with dansyl moieties, which include a sulfonamide group, has been prepared as a fluorescent sensor for mercury ions, showcasing the potential of this functional group in environmental and biological sensing. nih.gov

Precursor for Advanced Heterocyclic Compounds with Tailored Properties

The reactivity of this compound makes it an excellent starting material for the synthesis of a variety of advanced heterocyclic compounds. The activated methylene group can participate in condensation and cyclization reactions with a range of electrophiles, while the amino group can be a key nucleophile in the formation of nitrogen-containing rings.

Enaminonitriles, which can be conceptually derived from structures like this compound, are versatile precursors for a wide array of heterocyclic systems, including pyridines, pyrimidines, and pyrazoles. researchgate.net The synthesis of polysubstituted pyridines, for example, is of significant interest due to their prevalence in biologically active compounds. nih.gov The ability to introduce the sulfonyl group into these heterocyclic frameworks allows for the fine-tuning of their electronic and steric properties, which can be crucial for their intended applications, such as in medicinal chemistry or as functional dyes. rsc.org

The following table provides examples of heterocyclic systems that can be potentially synthesized from activated acetonitrile and aminophenyl derivatives.

Heterocyclic SystemSynthetic StrategyPotential Application
PyrrolesMulti-component reaction with aldehydes and acetophenonesMedicinal Chemistry
PyridinesCondensation with 1,3-dicarbonyl compoundsAgrochemicals, Pharmaceuticals
PyrimidinesReaction with amidines or guanidineBiologically active compounds
ThiazolesHantzsch-type synthesis with α-haloketonesDyes, Pharmaceuticals

Applications in Catalysis and Supramolecular Chemistry, including Metal-Organic Frameworks (MOFs)

The coordination capabilities of the amino and sulfonyl groups in this compound and its derivatives open up possibilities for their use in catalysis and supramolecular chemistry.

The nitrogen atom of the amino group and the oxygen atoms of the sulfonyl group can act as ligation sites for metal ions. This allows for the formation of metal complexes that could exhibit catalytic activity. Metal pincer complexes, for example, have been shown to be effective catalysts for reactions involving nitriles. rug.nl While direct catalytic applications of this compound complexes are yet to be extensively explored, the foundational chemistry suggests potential in this area.

In the field of supramolecular chemistry, the directed assembly of molecules through non-covalent interactions is key. The amino and sulfonyl groups are capable of forming hydrogen bonds, which can be exploited to build well-defined supramolecular architectures. nih.gov

Furthermore, these ligands can be incorporated into Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Sulfonate-based ligands have been used to construct robust MOFs with applications in gas capture and proton conductivity. nih.govnih.gov The incorporation of ligands derived from this compound into MOFs could introduce functionalities within the pores, leading to materials with tailored properties for selective adsorption, catalysis, or sensing. researchgate.netresearchgate.net

Conclusion and Future Research Directions

Synthesis of Currently Unexplored Derivatives and Analogues

The structural backbone of 2-(4-aminobenzenesulfonyl)acetonitrile offers multiple sites for chemical modification, paving the way for the creation of a diverse library of new molecules. Future synthetic research should focus on a systematic exploration of these derivatives.

Modification of the Amino Group: The primary amine is a prime target for derivatization. It can be readily acylated, alkylated, or used as a nucleophile in condensation reactions. A particularly promising avenue is its use in the synthesis of novel sulfonamides by reacting it with various sulfonyl chlorides, which could yield compounds with diverse biological or material properties. nih.gov Another approach involves incorporating the aminobenzenesulfonamide core into more complex heterocyclic systems, such as 1,3,5-triazines or quinazolinones, creating multifaceted molecular architectures. researchgate.netmdpi.com

Functionalization of the Aromatic Ring: The benzene (B151609) ring can be further functionalized through electrophilic aromatic substitution. Reactions such as halogenation, nitration, or Friedel-Crafts acylation could introduce new functional groups, altering the electronic properties and steric profile of the molecule. These modifications are crucial for fine-tuning the compound's characteristics for specific applications.

Derivatization of the Acetonitrile (B52724) Moiety: The methylene (B1212753) group adjacent to the sulfonyl and cyano groups is activated, making it a site for C-alkylation and condensation reactions. rsc.org This allows for the introduction of various alkyl or aryl side chains, creating a series of α-substituted sulfonylacetonitriles. Such modifications can significantly impact the molecule's reactivity and potential as a synthetic building block. nih.govresearchgate.net Furthermore, the nitrile group itself can undergo transformations such as hydrolysis to carboxylic acids or reduction to amines, providing another layer of synthetic diversity. numberanalytics.com

A summary of potential synthetic strategies is presented below.

Modification Site Reaction Type Potential Reagents Anticipated Outcome
**Amino Group (-NH₂) **Acylation / SulfonylationAcyl Chlorides, Sulfonyl Chlorides nih.govFormation of novel amides and sulfonamides
Reductive AminationAldehydes, KetonesSecondary and tertiary amine derivatives
Heterocycle FormationCyanuric Chloride mdpi.comTriazine-linked analogues
Aromatic Ring Electrophilic SubstitutionBr₂, HNO₃/H₂SO₄Halogenated and nitrated derivatives
Acetonitrile Group (-CH₂CN) C-AlkylationAlkyl Halides researchgate.netα-Substituted sulfonylacetonitrile derivatives
Hydrolysis / ReductionH₃O⁺, H₂/Catalyst numberanalytics.comCarboxylic acid and amine derivatives

Advancements in Spectroscopic Characterization Techniques for Complex Systems

As more complex derivatives and analogues of this compound are synthesized, advanced spectroscopic techniques will be indispensable for their unambiguous structural elucidation and conformational analysis.

Future research will require moving beyond routine 1D NMR and IR spectroscopy to embrace more sophisticated methods. mdpi.comresearchgate.netTwo-dimensional NMR (2D NMR) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be essential for mapping the connectivity of intricate molecular frameworks, especially for larger, more complex derivatives. wikipedia.orgacs.orglibretexts.org

High-resolution mass spectrometry (HRMS) will continue to be critical for confirming molecular formulas. nih.gov Furthermore, advanced techniques like two-dimensional mass spectrometry (2D MS) could prove invaluable for analyzing mixtures or reaction intermediates without the need for prior separation, accelerating the discovery process. nih.gov

For a deeper understanding of the three-dimensional structure, rotational spectroscopy offers a powerful tool for determining the precise conformations of sulfonamides in the gas phase. kcl.ac.uk This technique can reveal the subtle influence of different substituents on molecular geometry, providing data that is crucial for computational modeling and understanding structure-activity relationships. kcl.ac.uk

The table below outlines key advanced spectroscopic methods and their potential applications.

Technique Abbreviation Information Provided Application Context
Two-Dimensional NMR2D NMR (COSY, HSQC)Through-bond correlations between nuclei (¹H, ¹³C, ¹⁵N) wikipedia.orgUnambiguous assignment of complex molecular structures
High-Resolution Mass SpectrometryHRMSExact mass and elemental composition nih.govConfirmation of molecular formula for novel compounds
Rotational Spectroscopy-Precise molecular geometry and conformational preferences kcl.ac.ukUnderstanding substituent effects on 3D structure
Two-Dimensional Mass Spectrometry2D MSCorrelation of precursor and fragment ions without isolation nih.govAnalysis of complex reaction mixtures and intermediates

Frontier Areas in Chemical Reactivity and Mechanism Elucidation

The unique combination of functional groups in this compound opens doors to exploring novel chemical reactivity, particularly through modern synthetic methodologies like photocatalysis and electrosynthesis. These techniques offer green and efficient pathways to generate reactive intermediates that are often inaccessible through traditional thermal methods.

A significant frontier lies in harnessing the sulfonyl group to generate sulfonyl radical intermediates . Recent studies have shown that both electrochemical methods and photocatalysis can be used to activate sulfonyl hydrazides or even sulfonamides to produce these radicals. nih.govox.ac.ukacs.orgnih.gov These highly reactive species can then participate in a wide range of transformations, including addition to alkenes and alkynes, enabling the synthesis of complex vinyl and β-keto sulfones. acs.orgnih.gov Applying these methods to this compound or its derivatives could unlock new pathways for late-stage functionalization. acs.org

Electrochemical synthesis represents another promising area. researchgate.net The electrochemical oxidation or reduction of sulfonyl compounds can trigger unique cascade reactions and functionalizations under mild, oxidant-free conditions. acs.orgrsc.org Investigating the electrochemical behavior of this compound could lead to novel protocols for sulfonylation, cyclization, or C-H functionalization reactions.

The reactivity of the α-sulfonyl cyanide moiety also warrants further exploration. The methylene protons are acidic and can be deprotonated to form a stabilized carbanion, which can act as a nucleophile in various C-S and C-C bond-forming reactions. rsc.orgresearchgate.net Elucidating the mechanisms of these transformations, including the potential for radical pathways versus ionic pathways, through detailed kinetic and computational studies will be crucial for controlling reaction outcomes and designing more efficient synthetic routes. rsc.orgresearchgate.net

Expanding Applications in Advanced Materials and Chemical Technologies

While aminobenzenesulfonamides are traditionally associated with pharmaceuticals, the structure of this compound is well-suited for applications in advanced materials and chemical technologies. nih.gov

The presence of a primary amine and a reactive nitrile group makes this compound an attractive candidate as a monomer or functional building block in polymer chemistry . For instance, it could be incorporated into high-performance polymers like polyamides or serve as a precursor for main-chain polybenzoxazines, which are known for their exceptional thermal stability and mechanical properties. nih.govresearchgate.net The nitrile group, prevalent in polymers like polyacrylonitrile, can be further modified post-polymerization to introduce new functionalities, creating materials for applications such as filtration membranes or functional fibers. researchgate.net

The conjugated aromatic system containing donor (amine) and acceptor (sulfonyl) groups suggests potential in the field of optoelectronics . Derivatization could lead to novel dyes or nonlinear optical (NLO) materials. researchgate.net The synthesis of phthalocyanine (B1677752) dyes from phthalonitrile (B49051) precursors demonstrates how nitrile functionalities are key to creating complex, functional macrocycles. nih.gov

Finally, the compound's structure is amenable to creating surfaces for biosensing applications . Sulfonated polymers have been used to create coatings for quartz crystal microbalance (QCM) sensors. mdpi.com The functional groups on this compound could be used to immobilize the molecule onto a sensor surface, with the amine or other introduced groups acting as specific binding sites for target analytes. The development of materials for chemical sensing and nano-identification remains a key area of materials science. attocube.com

Future research could explore the following applications:

Monomers for High-Performance Polymers: Use in the synthesis of polyamides, polyimides, and polybenzoxazines. nih.gov

Functional Dyes and Pigments: Derivatization to create novel chromophores for textiles or advanced imaging.

Nonlinear Optical (NLO) Materials: Molecular engineering to enhance second-order optical properties. researchgate.net

Chemical Sensors: Immobilization on surfaces to create selective sensors for metal ions or organic molecules.

Precursors for Carbon Fibers: Incorporation into nitrile-rich polymers like polyacrylonitrile, which are precursors for carbon fiber production. nj-finechem.com

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(4-Aminobenzenesulfonyl)acetonitrile, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves sulfonylation of 4-aminobenzene derivatives followed by nitrile introduction. A two-step approach is common:

Sulfonylation: Reacting 4-aminobenzenesulfonyl chloride with acetonitrile precursors under alkaline conditions (e.g., NaHCO₃) .

Cyanide Functionalization: Introducing the nitrile group via nucleophilic substitution or cyanoethylation.
Key factors affecting yield include:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.
  • Temperature Control: Excess heat may hydrolyze the nitrile group; optimal ranges are 60–80°C .
  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
    Purity is monitored via HPLC or TLC, with recrystallization in ethanol/water mixtures as a standard purification step .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identifies aromatic protons (δ 7.2–7.8 ppm) and sulfonamide/cyano groups (δ 3.1–3.5 ppm for methylene adjacent to CN) .
    • IR: Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and packing. The SHELX suite refines structural parameters, with attention to sulfonyl-nitrile torsion angles (e.g., C-SO₂-C-CN dihedral angles ~75–85°) .

Advanced: How can computational chemistry predict the reactivity and biological interactions of this compound?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers HOMO energy, directing reactivity toward sulfonamide modifications .
  • Molecular Docking: Screens against targets like carbonic anhydrase (common sulfonamide target). AutoDock Vina assesses binding affinities, with scoring functions prioritizing hydrogen bonds between sulfonyl O atoms and enzyme active sites .
  • MD Simulations: Evaluates stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .

Advanced: How are contradictions in crystallographic or spectroscopic data resolved for sulfonamide-nitride derivatives?

Answer:

  • Multi-Method Validation: Cross-validate XRD data with solid-state NMR or Raman spectroscopy to confirm bond lengths/angles. For example, discrepancies in sulfonyl C-S bond lengths (~1.76 Å XRD vs. 1.79 Å DFT) may arise from crystal packing effects .
  • High-Resolution Techniques: Use synchrotron radiation for XRD to improve resolution (<0.8 Å), reducing ambiguity in electron density maps .
  • Statistical Analysis: Apply R-factor and goodness-of-fit (GoF) metrics in SHELXL to assess refinement reliability. Outliers are addressed via iterative model rebuilding .

Advanced: What experimental strategies optimize the electronic effects of sulfonyl and nitrile groups for stability in aqueous media?

Answer:

  • pH-Dependent Stability Studies: Monitor hydrolysis rates via UV-Vis (e.g., nitrile → amide conversion at λ 270 nm) across pH 2–12. Buffered solutions (PBS) reveal maximal stability at pH 6–7 due to reduced nucleophilic attack .
  • Electron-Withdrawing Modifications: Introduce electron-deficient substituents (e.g., -CF₃) on the benzene ring to enhance nitrile stability via resonance effects .
  • Co-Crystallization: Co-formulate with cyclodextrins to shield reactive groups via host-guest interactions, confirmed by PXRD and DSC .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for synthesis/purification steps to mitigate inhalation risks (TLV <1 mg/m³ for nitriles) .
  • Spill Management: Neutralize with 10% NaHCO₃ solution and adsorb using vermiculite. Waste disposal follows EPA guidelines for sulfonamides .

Advanced: How do structural analogs of this compound inform SAR studies in drug discovery?

Answer:

  • Analog Design: Replace sulfonyl with carbonyl groups to assess potency loss (e.g., IC₅₀ shifts in enzyme inhibition assays) .
  • Bioisosteric Replacement: Substitute nitrile with tetrazole (-CN → -N₄H) to retain hydrogen-bonding capacity while improving solubility .
  • 3D-QSAR Models: Generate CoMFA/CoMSIA maps using steric/electrostatic fields to correlate substituent position (e.g., para vs. meta) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.